molecular formula C17H19N3O4S B3018498 1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1448052-14-9

1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B3018498
CAS No.: 1448052-14-9
M. Wt: 361.42
InChI Key: BVPBXIQPFSRADF-UHFFFAOYSA-N
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Description

1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a pyrazine ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the pyrazine ring, followed by the introduction of the piperidine ring through a series of cyclization and substitution reactions. The sulfonyl group is then added using sulfonation reactions. The final step involves the formation of the ethanone moiety through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone can be compared with other similar compounds, such as:

    1-(3-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone: This compound has a pyridine ring instead of a pyrazine ring, which may result in different biological activities and properties.

    1-(3-((4-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone: The presence of a pyrimidine ring can also influence the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-13(21)14-3-2-4-16(11-14)25(22,23)20-9-5-15(6-10-20)24-17-12-18-7-8-19-17/h2-4,7-8,11-12,15H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPBXIQPFSRADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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